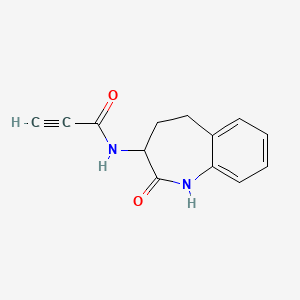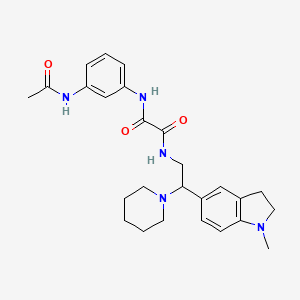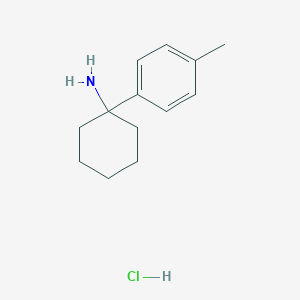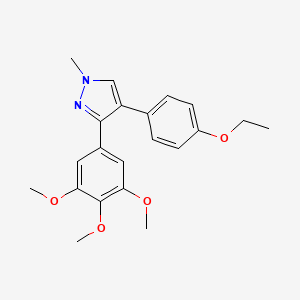
2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide, also known as PF-06463922, is a potent and selective inhibitor of the receptor tyrosine kinase (RTK) c-Met. The c-Met receptor is involved in various cellular processes such as cell proliferation, migration, and differentiation. Aberrant activation of c-Met has been linked to the development and progression of several types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide binds to the c-Met receptor and prevents its activation by its ligand, hepatocyte growth factor (HGF). This results in the inhibition of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. It also inhibits tumor angiogenesis (formation of new blood vessels) and metastasis (spread of cancer cells to other parts of the body). In addition, 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has been shown to modulate the immune system by increasing the infiltration of T cells into tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is its selectivity for c-Met, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells.
Direcciones Futuras
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide. One area of interest is the identification of biomarkers that can predict response to treatment. Another area is the development of combination therapies that can enhance the efficacy of 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide. Moreover, the use of 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide in other diseases such as fibrosis and inflammatory disorders is also being explored. Finally, the development of second-generation c-Met inhibitors with improved efficacy and reduced toxicity is an ongoing area of research.
In conclusion, 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a promising anticancer agent that targets the c-Met receptor. Its selectivity and favorable pharmacokinetic profile make it an attractive candidate for cancer therapy. Ongoing research on 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is focused on identifying biomarkers, developing combination therapies, and exploring its use in other diseases.
Métodos De Síntesis
The synthesis of 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves several steps starting from commercially available starting materials. The key intermediate is prepared by reacting 2-(2-methoxyphenoxy) acetic acid with 1,4-cyclohexanedione in the presence of a base. The resulting product is then treated with pyrimidine-2-ol to yield the final compound.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit c-Met signaling and suppress tumor growth in various cancer cell lines and animal models. Moreover, 2-(2-methoxyphenoxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has also demonstrated synergy with other anticancer agents such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-16-5-2-3-6-17(16)25-13-18(23)22-14-7-9-15(10-8-14)26-19-20-11-4-12-21-19/h2-6,11-12,14-15H,7-10,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHLYBGDHKREQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2964700.png)
![1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide](/img/structure/B2964701.png)
![4-(3,5-Difluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2964703.png)


![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964706.png)
![1-((1R,5S)-8-(4-(thiophen-3-yl)benzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2964707.png)
![3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2964708.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide](/img/structure/B2964710.png)



![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964719.png)